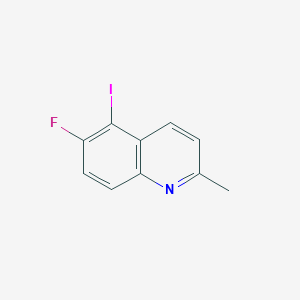
5,6-Dibromo-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dibromo-2,3-dihydro-1H-inden-1-ol is a brominated derivative of indan-1-ol. This compound is characterized by the presence of two bromine atoms at the 5th and 6th positions of the indan ring system. It is a significant compound in organic chemistry due to its unique structure and reactivity, making it useful in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-2,3-dihydro-1H-inden-1-ol typically involves the bromination of 2,3-dihydro-1H-inden-1-ol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dibromo-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 5,6-dibromo-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5,6-dihydro-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,6-Dibromo-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,6-Dibromo-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Difluoro-2,3-dihydro-1H-inden-1-ol
- 5,6-Dichloro-2,3-dihydro-1H-inden-1-ol
- 5,6-Diiodo-2,3-dihydro-1H-inden-1-ol
Uniqueness
5,6-Dibromo-2,3-dihydro-1H-inden-1-ol is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its fluoro, chloro, and iodo analogs. Bromine atoms are larger and more polarizable, influencing the compound’s chemical behavior and interactions .
Propriétés
Formule moléculaire |
C9H8Br2O |
|---|---|
Poids moléculaire |
291.97 g/mol |
Nom IUPAC |
5,6-dibromo-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8Br2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9,12H,1-2H2 |
Clé InChI |
VVUXYQPFKFQNMT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=C(C=C2C1O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


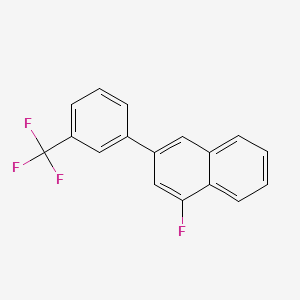
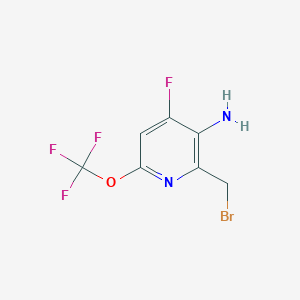

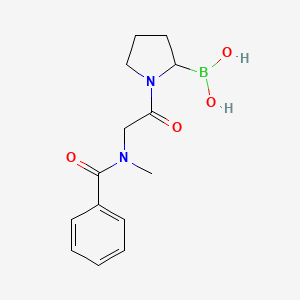
![(S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B11837663.png)
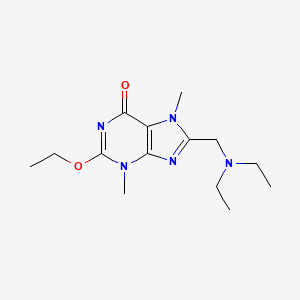

![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11837680.png)
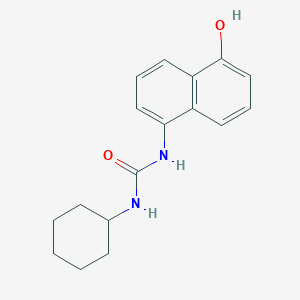


![8-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B11837716.png)

